molecular formula C10H12O2 B1295663 2-Propoxybenzaldehyde CAS No. 7091-12-5

2-Propoxybenzaldehyde

Cat. No. B1295663
CAS RN: 7091-12-5
M. Wt: 164.2 g/mol
InChI Key: CDUPASLURGOXGD-UHFFFAOYSA-N
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Description

2-Propoxybenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by a benzene ring with an aldehyde functional group and a propoxy substituent. The compound is of interest in various chemical syntheses and reactions due to its structural properties and reactivity.

Synthesis Analysis

The synthesis of substituted benzaldehydes, which are structurally related to 2-propoxybenzaldehyde, can be achieved through various methods. For instance, a selective palladium-catalyzed ortho-bromination has been used to synthesize substituted 2-bromobenzaldehydes from benzaldehydes, with O-methyloxime serving as a directing group. This method involves a three-step sequence that results in good overall yields . Another synthesis approach involves the alkylation of 2,3-dihydroxybenzaldehyde to produce 2-hydroxy-3-octyloxybenzaldehyde, which could be a precursor for compounds structurally similar to 2-propoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 2-hydroxy-3-octyloxybenzaldehyde was elucidated using 1H and 13C-NMR spectra, high-resolution mass spectrometry (ESI-HRMS), and Fourier-transform infrared spectroscopy (FTIR) . These techniques could similarly be applied to determine the molecular structure of 2-propoxybenzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions. For instance, 2-bromobenzaldehydes have been used to synthesize 1-aryl-1H-indazoles through a reaction with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack (V-H) reactions demonstrates the reactivity of benzaldehyde derivatives under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from studies on similar compounds. For example, the thermal behavior of 2,5-dimethoxybenzaldehyde was evaluated using thermogravimetric–derivative thermogravimetric analysis, indicating stability up to 95 °C . Such analyses provide insights into the stability and reactivity of the compounds, which are essential for their practical applications.

Scientific Research Applications

Application 1: Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-Propoxybenzaldehyde has been used in the synthesis of novel derivatives of 2-propoxybenzylidene isonicotinohydrazide, which have shown potential antimicrobial activity .
  • Methods of Application or Experimental Procedures : A novel series of Mannich bases containing isoniazid were prepared. The process began with the reaction of 2-propoxybenzaldehyde with isoniazid to obtain the corresponding hydrazone (2a). Following this, product 2a underwent a Mannich reaction of aminomethylation with formaldehyde and secondary amines (2b-2k) .
  • Results or Outcomes : The synthesized compounds were assayed in vitro against a panel of microorganisms and against the A549 human lung adenocarcinoma cell line. Compounds 2c and 2k displayed moderate to potent antimicrobial activity against all the tested strains. They also exhibited significant cytotoxicity in a dose-dependent manner with IC50 values ranging from 2.84 to 8.55 (μg) and 0.007-0.030 (μM). These results demonstrate the potential and importance of developing new Mannich bases that would be effective against resistant microbial strains and may be useful leads for anticancer drug development in the future .

Application 2: Antioxidant and Antibacterial Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Similar compounds to 2-Propoxybenzaldehyde, such as 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been synthesized and evaluated for their antioxidant and antibacterial activities .
  • Methods of Application or Experimental Procedures : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Application 3: Nanomedicine

  • Scientific Field : Nanotechnology
  • Summary of the Application : Poly(2-oxazoline)s, a class of biocompatible polymers with large structural versatility, are being investigated as a potential alternative to PEG . Their structure can be fine-tuned to modulate the pharmacokinetics and -dynamics, while avoiding PEG-specific immune responses in patients .
  • Methods of Application or Experimental Procedures : The authors employed commercially available pentafluorobenzyl bromide or tosylate initiators for the polymerization, whereby the termination step could be selectively performed with O-, N- and S-nucleophiles .
  • Results or Outcomes : The approach enabled the rapid synthesis of POx-lipid conjugates, which were explored in liposomes and LNP-mediated mRNA delivery .

Safety And Hazards

2-Propoxybenzaldehyde is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPASLURGOXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290414
Record name 2-Propoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxybenzaldehyde

CAS RN

7091-12-5
Record name 7091-12-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPOXY-BENZALDEHYDE
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Synthesis routes and methods I

Procedure details

A solution of salicylaldehyde (12.21 g, 0.1 mol) in DMF (65 ml) was cooled in an ice/water bath under argon and 60% sodium hydride in mineral oil (4.0 g, 0.1 mol) was added in several portions. The mixture was stirred for one hour and then iodopropane (16.99 g, 0.1 mol) was added at room temperature. The reaction mixture was stirred at room temperature overnight, poured into water (800 ml) and stirred. The mixture was extracted with chloroform (3×), the chloroform layer was concentrated in vacuo and the dark oil thus obtained was distilled under vacuum (92-94° C. at 1.15 mm Hg) to afford 12.68 g (77%) of 2-propoxybenzaldehyde.
Quantity
12.21 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
16.99 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To salicylaldehyde (12.2 g) dissolved in DMF (100 ml) were added 1-bromopropane (14.7 g) and potassium carbonate (20.7 g), and the resulting mixture was stirred at room temperature for 21.5 hours. The reaction mixture was diluted with ethyl acetate and washed with water and an aqueous saturated solution of sodium chloride, and the organic layer was dried with anhydrous magnesium sulfate. The resulting organic layer was evaporated under reduced pressure to remove the solvent to obtain 2-propoxybenzaldehyde (15.47 g) as an oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 3-hydroxybenzaldehyde (12.2 g) dissolved in DMF (100 ml) were added 1-bromopropane (14.7 g) and potassium carbonate (20.7 g), and the resulting mixture was stirred at room temperature for 17 hours. The reaction mixture was diluted with ethyl acetate and washed respectively with water and an aqueous saturated solution of sodium chloride, and the organic layer was dried with anhydrous magnesium sulfate. The resulting organic layer was evaporated under reduced pressure to remove the solvent to obtain 2-propoxybenzaldehyde (16.18 g) as an oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Propoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Propoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Propoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Propoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Propoxybenzaldehyde

Citations

For This Compound
38
Citations
M Malhotra, M Arora, A Samad, K Sahu… - Journal of the Serbian …, 2012 - doiserbia.nb.rs
… First, reaction of 2-propoxybenzaldehyde with isoniazid gave the corresponding hydrazone (2a). Subsequently, product 2a after the Mannich reaction of aminomethylation with …
Number of citations: 12 doiserbia.nb.rs
JM Brennan - Public Health Reports (1896-1970), 1947 - JSTOR
During the war years, several thousand compounds, mixtures, and synthetics were tested for their repellent and toxic qualities against mosquitoes, lice, mites, and other arthropods …
Number of citations: 8 www.jstor.org
M Elshaier - Egyptian Journal of Chemistry, 2022 - ejchem.journals.ekb.eg
… Ketones: Represented by 2 compounds, 2Propoxybenzaldehyde and Decanophenone, the first absent from females of A. testelatum and the later found only in A. pulchellum. …
Number of citations: 0 ejchem.journals.ekb.eg
T Horaguchi, C Tsukada, E Hasegawa… - Journal of …, 1991 - Wiley Online Library
Photocyclization reactions were carried out on 2‐alkoxybenzaldehydes 1a‐f, 2′‐alkoxyacetophenones 2a‐h, 2‐formylphenoxyacetic acids 1i‐l and 2‐acetylphenoxyacetic acids 2i‐m. …
Number of citations: 31 onlinelibrary.wiley.com
PV Lemkau - Public Health Reports, 1947 - ncbi.nlm.nih.gov
The idea that there is any relationship between public health practice and mental hygiene is relatively new and is not even yet accepted in all quarters. For this reason it is of interest to …
Number of citations: 9 www.ncbi.nlm.nih.gov
PJ Goodford, AT Hudson, GC Sheppey… - Journal of Medicinal …, 1976 - ACS Publications
… 5-Nitro-2-propoxybenzaldehyde for compound 11 was prepared in 88% yield by heating the sodium salt of 5nitrosalicylaldehyde27 in dimethylformamidewith 1iodopropane, and 2-…
Number of citations: 33 pubs.acs.org
J Kasuga, D Yamasaki, K Ogura, M Shimizu… - Bioorganic & medicinal …, 2008 - Elsevier
3-(4-Alkoxyphenyl)propanoic acid derivatives were prepared as candidate peroxisome proliferator-activated receptor (PPAR) α/δ/γ pan agonists, based on our previous SAR studies …
Number of citations: 42 www.sciencedirect.com
PS Hariharan, D Moon, SP Anthony - CrystEngComm, 2017 - pubs.rsc.org
Highly stable supercooled fluorescent liquids and crystallization-induced reversible fluorescence switching have been achieved via varying the alkyl chain length of the alkoxy group in …
Number of citations: 19 pubs.rsc.org
A Shi, D Wang, H Wang, Y Wu, H Tian, Q Guan… - RSC …, 2016 - pubs.rsc.org
A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) …
Number of citations: 26 pubs.rsc.org
J Shi - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
… An anhydrous ethanol solution (50 ml) of 5-bromo-3-methoxy-2-propoxybenzaldehyde (2.73 g, 10 mmol) was added to an anhydrous ethanol solution (50 ml) of 1-(2,4-dinitrophenyl)…
Number of citations: 3 scripts.iucr.org

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